Chiral Scaffold Superiority in Hsp90 Inhibition: (R)-Tic Amide vs. (S)-Tic Amide
In a head-to-head study, two series of N-(5-chloro-2,4-dihydroxybenzoyl)-tetrahydroisoquinoline-3-carboxamides were synthesized using (S)-Tic (series A1–A13) and (R)-Tic (series B1–B13) scaffolds. CETSA screening revealed that the (R)-Tic series B compounds potently stabilized Hsp90α, whereas the (S)-Tic series A compounds did not exhibit comparable thermal stabilization, highlighting the essential role of the (R) absolute configuration . The lead compound B7, derived from the (R)-Tic amide scaffold, demonstrated IC50 values of 0.98 μM (MDA-MB-231) and 1.74 μM (HeLa) .
| Evidence Dimension | Hsp90α thermal stabilization (CETSA) and antiproliferative activity |
|---|---|
| Target Compound Data | (R)-Tic scaffold (Series B): Potent thermal stabilization of Hsp90α; Lead B7 IC50 = 0.98 μM (MDA-MB-231), 1.74 μM (HeLa) |
| Comparator Or Baseline | (S)-Tic scaffold (Series A): No comparable thermal stabilization reported; specific IC50 values not detailed in abstract |
| Quantified Difference | (R)-Tic scaffold provides requisite Hsp90α engagement absent in the (S)-Tic series; B7 IC50 values quantitatively reported |
| Conditions | CETSA in cellular context; MTT assay on MDA-MB-231 and HeLa cell lines (72 h treatment) |
Why This Matters
Procuring the (R)-enantiomer is essential for Hsp90 inhibitor programs because the (S)-enantiomer fails to engage the target, making chiral purity a non-negotiable specification.
- [1] Liang, C., et al. (2016). Design and synthesis of N-(5-chloro-2,4-dihydroxybenzoyl)-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides as novel Hsp90 inhibitors. European Journal of Medicinal Chemistry, 121, 272-282. View Source
- [2] Liang, C., et al. (2016). Abstract: IC50 values of B7 were 0.98 μM and 1.74 μM against MDA-MB-231 and HeLa cell lines. View Source
